molecular formula C26H28N2O5 B4374855 butyl 6-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

butyl 6-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B4374855
M. Wt: 448.5 g/mol
InChI Key: YYAPRIXHXGHZFD-UHFFFAOYSA-N
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Description

Butyl 6-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials such as substituted phenols, nitriles, and butyl esters.

  • Reactions: : The synthesis typically involves a multi-step process that includes:

    • Aromatic Substitution: : Introducing the benzyloxy and methoxy groups onto the aromatic ring.

    • Amino Substitution: : Incorporating the amino group into the structure.

    • Cyano Addition: : Adding the cyano group.

    • Pyran Ring Formation: : Cyclization to form the 4H-pyran ring.

  • Reaction Conditions: : These steps require precise control of temperature, solvents (such as dichloromethane or ethanol), and catalysts (e.g., acid or base catalysts).

Industrial Production Methods

  • Industrial-scale production would leverage efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are likely utilized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The methoxy and benzyloxy groups can undergo oxidation reactions, potentially forming quinone-like structures.

  • Reduction: : The cyano group can be reduced to primary amines.

  • Substitution: : The amino and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

  • Substitution: : Electrophiles like nitronium ion or halogens in the presence of acid catalysts.

Major Products Formed

  • Oxidized derivatives, reduced amines, and substituted aromatic compounds.

Scientific Research Applications

In Chemistry

  • Intermediate in Synthesis: : Used as an intermediate for synthesizing more complex molecules.

  • Catalysts and Reagents:

In Biology and Medicine

  • Drug Development: : Potential use as a lead compound for developing new pharmaceuticals, particularly due to its ability to interact with various biological targets.

  • Biological Probes: : Could serve as a probe for studying biological pathways and enzyme activities.

In Industry

  • Material Science: : Applications in the synthesis of new materials with specific chemical properties.

  • Agriculture: : Possible use in the development of agrochemicals.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects

  • Interaction with Enzymes: : The compound may inhibit or activate enzymes by binding to their active sites.

  • Signal Transduction Pathways: : It might modulate signaling pathways within cells by interacting with receptors or other signaling molecules.

Molecular Targets and Pathways Involved

  • Enzymatic Pathways: : Potential inhibition of key enzymes involved in disease processes.

  • Receptor Binding: : Interaction with cell surface receptors, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Structure-Activity Relationship: : The presence of the cyano group and the pyran ring may confer unique reactivity and biological activity compared to other pyran derivatives.

  • Unique Properties: : Its combination of functional groups (amino, benzyloxy, methoxy, and cyano) provides a distinctive chemical profile.

List of Similar Compounds

  • 4H-pyran derivatives.

  • Substituted benzyloxy and methoxy phenyl compounds.

  • Amino-substituted pyran carboxylates.

With its distinctive structure and multifaceted reactivity, butyl 6-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate stands out as a compound of considerable interest in both scientific research and industrial applications.

Properties

IUPAC Name

butyl 6-amino-5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-4-5-13-31-26(29)23-17(2)33-25(28)20(15-27)24(23)19-11-12-21(30-3)22(14-19)32-16-18-9-7-6-8-10-18/h6-12,14,24H,4-5,13,16,28H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAPRIXHXGHZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(OC(=C(C1C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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butyl 6-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
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butyl 6-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
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butyl 6-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
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butyl 6-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

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